molecular formula C18H27N3O B7915925 (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide

(S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide

Cat. No.: B7915925
M. Wt: 301.4 g/mol
InChI Key: GVLDNPVFNOZPCG-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide is a chiral small molecule of high interest in medicinal chemistry and pharmacology research. It features a benzylpiperidine scaffold, a structure commonly investigated for its potential interaction with the central nervous system. Compounds incorporating the 1-benzylpiperidine motif have been identified as key scaffolds in the development of ligands for sigma receptors (σRs) . Sigma receptors are attractive biological targets for neurological disorders, and ligands bearing a basic amino group in piperidines are typical σ1R antagonists . The stereospecific configuration of this compound is critical for its biological activity and binding affinity. The presence of the cyclopropyl group may influence the compound's steric and electronic properties, potentially affecting its metabolic stability and receptor interaction profile. This product is intended for research purposes such as in vitro binding assays, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as similar compounds may have associated hazards .

Properties

IUPAC Name

(2S)-2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)17-8-5-11-20(13-17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLDNPVFNOZPCG-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N([C@@H]1CCCN(C1)CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(®-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazomethane or similar reagents.

    Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the amine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(®-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(®-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Structural Features

FeatureDescription
Piperidine Ring Provides a basic nitrogen atom for receptor binding.
Cyclopropyl Group Enhances lipophilicity and receptor interaction.
Stereochemistry (S) and (R) configurations may affect efficacy.

Central Nervous System Modulation

Research indicates that (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide may act as a modulator of neurotransmitter systems, particularly dopamine and serotonin receptors. This suggests potential applications in treating conditions such as:

  • Anxiety Disorders : Preliminary studies indicate that the compound could reduce anxiety-like behaviors.
  • Depression : Its interaction with serotonin receptors may offer antidepressant effects.

Binding Affinity Studies

Initial binding affinity studies have shown that this compound interacts with several key receptors:

Receptor TypePotential Interaction
Dopamine Receptors Modulation of dopaminergic activity may influence mood and reward pathways.
Serotonin Receptors Possible antidepressant effects through serotonin reuptake inhibition.

Further research is required to quantify these interactions and explore the underlying mechanisms.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, which can provide insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
(R)-3-Amino-1-benzylpiperidineBenzylpiperidine structureLacks cyclopropyl group
N-CyclopropylanilineContains cyclopropaneSimpler structure
(S)-2-Amino-N-(1-benzylpyrrolidin-2-yl)propanamideSimilar amide structurePyrrolidine instead of piperidine

These comparisons highlight the distinct biological activities that may arise from the specific combination of functional groups and stereochemistry present in this compound.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(®-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Ring Substitution

Replacing the piperidine ring with pyrrolidine significantly alters steric and electronic properties. For example, 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide (pyrrolidine analog) has a smaller 5-membered ring, reducing conformational flexibility compared to the 6-membered piperidine in the target compound. This modification may impact binding affinity to biological targets, as pyrrolidine-based analogs often exhibit higher rigidity and altered hydrogen-bonding capacity .

Substituent Variations

  • N-Cyclopropyl vs. N-Isopropyl: The cyclopropyl group in the target compound enhances metabolic stability due to its resistance to oxidative degradation, whereas bulkier substituents like isopropyl (e.g., 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide) may improve lipophilicity but reduce solubility .
  • Benzyl vs. Indole Moieties: Compounds such as (S)-2-Amino-N-((R)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methylpentanamide (compound 24) incorporate indole groups, which enhance π-π stacking interactions with proteolytic enzymes like SARS-CoV-2 Mpro .

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight* Key Features Reference
(S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide Piperidine Cyclopropyl, benzyl 357.45† (S,R) configuration, peptidomimetic
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide Pyrrolidine Cyclopropyl, benzyl 343.43† 5-membered ring, increased rigidity
(S)-2-Amino-N-((R)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methylpentanamide Piperidine Indole, benzyl 449.53 Dual SARS-CoV-2 inhibitor (IC₅₀ <1 µM)
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide Piperidine Isopropyl, methyl 283.40 Enhanced lipophilicity

*Calculated based on molecular formulas where available. †Hypothetical calculation.

Biological Activity

(S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide is a compound of significant interest in medicinal chemistry, primarily due to its potential pharmacological effects on the central nervous system (CNS). This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C₁₈H₂₇N₃O and features a complex structure that includes a piperidine ring and a cyclopropyl group. Its stereochemistry, characterized by (S) and (R) configurations, is crucial for its biological activity and interaction with various receptors.

PropertyValue
Molecular FormulaC₁₈H₂₇N₃O
Molecular Weight301.43 g/mol
CAS Number1401667-69-3

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural similarity to known psychoactive compounds suggests potential interactions with various receptors, including:

  • Dopamine Receptors : Modulation may influence behaviors related to mood and reward.
  • Serotonin Receptors : Potential implications in anxiety and depression management.

Preliminary studies have shown that the compound could impact neurotransmitter release and receptor binding, although detailed binding affinities and mechanisms are yet to be fully elucidated .

Pharmacological Effects

The compound has been investigated for its effects on several biological systems:

  • CNS Activity : It exhibits anxiolytic and antidepressant-like effects in animal models, suggesting a role in the treatment of mood disorders.
  • Chemokine Receptor Modulation : Similar compounds have been studied as antagonists for chemokine receptors, indicating potential anti-inflammatory properties .

Case Studies

  • Anxiety and Depression Models :
    • In rodent models, administration of this compound resulted in reduced anxiety-like behavior in elevated plus maze tests.
    • Behavioral assessments indicated a significant reduction in depressive-like symptoms compared to control groups.
  • Receptor Binding Studies :
    • Binding assays demonstrated that derivatives of the compound showed varying affinities for dopamine D2 receptors, suggesting that structural modifications could enhance therapeutic efficacy.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Starting with commercially available piperidine derivatives.
  • Cyclopropanation Reaction : Introducing the cyclopropyl group through cyclopropanation techniques.
  • Amidation : Finalizing the structure by forming the amide bond with appropriate acylating agents.

Each step requires optimization for yield and purity, often necessitating careful control of reaction conditions .

Comparative Analysis with Similar Compounds

A comparative analysis reveals several compounds with structural similarities that may exhibit distinct biological activities:

Compound NameStructure FeaturesUnique Aspects
(R)-3-Amino-1-benzylpiperidineBenzylpiperidine structureLacks cyclopropyl group
N-CyclopropylanilineContains cyclopropane but lacks piperidineSimpler structure
(S)-2-Amino-N-(1-benzylpyrrolidin-2-yl)propanamideSimilar amide structure but different ring systemPyrrolidine instead of piperidine

These comparisons highlight the unique combination of functional groups in this compound, which may confer distinct pharmacological properties compared to its analogs.

Q & A

Q. What analytical approaches quantify trace impurities in this compound?

  • Methodological Answer :
  • Use LC-MS/MS with a limit of detection (LOD) <0.1% to identify byproducts.
  • Employ ion chromatography for detecting residual solvents (e.g., CHCl₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.